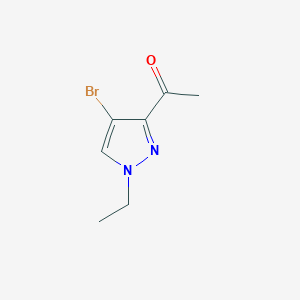

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone

Description

BenchChem offers high-quality 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromo-1-ethylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-3-10-4-6(8)7(9-10)5(2)11/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHSNRPCAWRVHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS 925180-03-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1] Its structural versatility and capacity for diverse chemical modifications have established it as a "privileged scaffold" in drug discovery.[1] Pyrazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3] The specific biological profile of a pyrazole derivative is highly dependent on the nature and position of its substituents.[4] The subject of this guide, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone, is a key intermediate, offering multiple points for chemical elaboration, making it a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and safety characteristics is paramount for its effective and safe utilization in a research setting.

Table 1: Physicochemical Properties of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone

| Property | Value | Source(s) |

| CAS Number | 925180-03-6 | |

| Molecular Formula | C₇H₉BrN₂O | |

| Molecular Weight | 217.07 g/mol | |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Storage Conditions | Refrigerator | |

| InChI Key | NIHSNRPCAWRVHZ-UHFFFAOYSA-N |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |

Synthesis and Mechanistic Considerations

Caption: Proposed two-step synthesis workflow.

Experimental Protocol (Representative)

Step 1: Synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylhydrazine (1.0 eq) and a suitable solvent such as ethanol.

-

Addition of Reagents: Cool the mixture in an ice bath. Slowly add 1,1,3,3-tetramethoxypropane (1.0 eq), which serves as a malondialdehyde equivalent, to the solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction involves the condensation of the hydrazine with the dialdehyde equivalent to form the pyrazole ring.

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to acylation, for example, using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, to install the acetyl group at the C3 position. The crude product is purified by column chromatography on silica gel.

Step 2: Bromination of 1-(1-ethyl-1H-pyrazol-3-yl)ethanone

-

Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask protected from light.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at 0 °C. The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone, is then purified by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following characterization is based on established spectroscopic principles and data from analogous structures.[2][4]

Caption: Structure of the target compound.

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra are crucial for structural verification.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Protons | Multiplicity | Approx. δ (ppm) | Rationale |

| Pyrazole-H5 | Singlet (s) | 7.5 - 7.8 | Aromatic proton on the electron-deficient pyrazole ring. |

| Ethyl-CH₂ | Quartet (q) | 4.1 - 4.3 | Methylene group adjacent to a nitrogen atom. |

| Acetyl-CH₃ | Singlet (s) | 2.5 - 2.7 | Methyl group adjacent to a carbonyl. |

| Ethyl-CH₃ | Triplet (t) | 1.4 - 1.6 | Terminal methyl group of the ethyl substituent. |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon | Approx. δ (ppm) | Rationale |

| C=O | 190 - 195 | Carbonyl carbon of the acetyl group. |

| Pyrazole-C3 | 145 - 150 | Carbon bearing the acetyl group. |

| Pyrazole-C5 | 135 - 140 | Carbon bearing the H5 proton. |

| Pyrazole-C4 | 95 - 100 | Carbon bearing the bromine atom (shielded by bromine). |

| Ethyl-CH₂ | 45 - 50 | Methylene carbon attached to nitrogen. |

| Acetyl-CH₃ | 27 - 30 | Methyl carbon of the acetyl group. |

| Ethyl-CH₃ | 14 - 16 | Terminal methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by the strong absorption of the carbonyl group.

Table 5: Predicted Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3150 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (ketone) | 1680 - 1700 | Strong |

| C=N, C=C (pyrazole ring) | 1500 - 1600 | Medium-Strong |

| C-Br | 550 - 650 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a prominent molecular ion peak.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z Value | Ion | Notes |

| 216/218 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 201/203 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |

| 173/175 | [M - COCH₃]⁺ | Loss of the acetyl group (acylium ion fragmentation).[5] |

| 137 | [M - Br]⁺ | Loss of a bromine radical. |

Chemical Reactivity and Synthetic Utility

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone is a versatile intermediate due to its distinct functional groups, each offering a handle for further synthetic transformations.

Caption: Key reactive sites and potential transformations.

-

The C4-Bromo Group: The bromine atom at the C4 position is the most versatile functional group for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[6]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids allows for the introduction of diverse aromatic systems, a common strategy in building complex drug-like molecules.

-

Sonogashira Coupling: Coupling with terminal alkynes can be used to introduce linear carbon chains or as a precursor for further cyclization reactions.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, introducing various amine functionalities which are often crucial for biological activity and improving physicochemical properties.

-

-

The C3-Acetyl Group: The ketone functionality provides another site for chemical modification.

-

Reduction: The carbonyl can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further functionalized.

-

Condensation Reactions: The α-protons are acidic and can participate in aldol-type condensations. The carbonyl itself can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, leading to new heterocyclic systems.

-

Potential Applications in Drug Discovery

The structural motifs present in 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone are prevalent in a wide array of biologically active compounds.

-

Kinase Inhibitors: The pyrazole core is a key feature in many kinase inhibitors used in oncology. The ability to functionalize the C4 position allows for the exploration of the binding pockets of various kinases.[3]

-

Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6]

-

CNS-active Agents: The pyrazole scaffold has also been incorporated into compounds targeting receptors and enzymes in the central nervous system, showing potential as antidepressant and anxiolytic agents.[1]

By leveraging the synthetic handles on this molecule, medicinal chemists can generate libraries of novel compounds for screening against a multitude of biological targets, accelerating the drug discovery process.

References

-

Ningbo Inno Pharmchem Co.,Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Link

-

Gomha, S. M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5783. Link

-

Kumar, V., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 73-78. Link

-

Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Link

-

Ighodaro, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Link

-

Mishra, K., et al. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 44-51. Link

Sources

- 1. 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph | MDPI [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. jddtonline.info [jddtonline.info]

4-bromo-1-ethyl-3-acetylpyrazole chemical structure and molecular weight

An In-Depth Technical Guide to 4-bromo-1-ethyl-3-acetylpyrazole: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-3-acetylpyrazole, a substituted heterocyclic compound of significant interest to the scientific research and drug development communities. While specific data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues to present a robust profile. We will deduce its core chemical and physical properties, propose a viable multi-step synthetic pathway with detailed protocols, and discuss its potential applications as a versatile chemical intermediate. This guide is intended for researchers and scientists, offering field-proven insights into its synthesis, handling, and utility in medicinal chemistry and materials science.

Molecular Profile and Physicochemical Properties

Chemical Structure

The nomenclature "4-bromo-1-ethyl-3-acetylpyrazole" defines a specific arrangement of substituents around a five-membered pyrazole ring. The structure consists of:

-

A central pyrazole ring.

-

A bromine atom at position 4.

-

An ethyl group attached to the nitrogen at position 1.

-

An acetyl group (–COCH₃) at position 3.

Based on this, the chemical structure is as follows:

(Note: This image is a representation of the deduced chemical structure.)

Molecular Formula and Weight

From the deduced structure, the molecular formula and weight can be calculated:

-

Molecular Formula: C₇H₉BrN₂O

-

Molecular Weight: 217.06 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties. Since experimental data for this specific compound is limited, many values are predicted or extrapolated from structurally similar compounds, such as 4-bromo-1-ethyl-1H-pyrazole and other substituted pyrazoles.[1]

| Property | Value | Source/Basis |

| Molecular Weight | 217.06 g/mol | Calculated |

| Molecular Formula | C₇H₉BrN₂O | Deduced |

| Physical State | Likely a liquid or low-melting solid | Extrapolated from analogues[2] |

| Boiling Point | > 108°C / 20 mmHg | Estimated based on 4-Bromo-1-ethyl-1H-pyrazole[1] |

| Density | ~1.5 g/cm³ | Predicted[1] |

| Solubility | Soluble in organic solvents (DMF, Ethyl Acetate) | Inferred from synthesis protocols of related compounds[3] |

| pKa | Weakly basic | General property of pyrazoles |

Proposed Synthetic Strategy

The synthesis of polysubstituted pyrazoles can be approached in several ways. A logical and efficient pathway involves the construction of the substituted pyrazole ring followed by functionalization. The proposed strategy is a three-step process starting from ethyl acetoacetate.

Rationale and Mechanistic Considerations

The chosen pathway is based on the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[4] This method is highly reliable for creating the pyrazole core.

-

Step 1: Pyrazole Formation. The reaction between ethylhydrazine and ethyl acetoacetate will form the 1-ethyl-3-methyl-pyrazolone intermediate. The use of ethylhydrazine directly incorporates the required N-1 ethyl group, avoiding potential isomeric mixtures that can arise from post-synthesis alkylation.[5]

-

Step 2: Vilsmeier-Haack Reaction. This reaction is a reliable method for converting the methyl group at the 3-position into an acetyl group via a dichloromethyl intermediate, which is then hydrolyzed. This is a standard transformation in heterocyclic chemistry.

-

Step 3: Bromination. The final step is the electrophilic bromination of the pyrazole ring. The 4-position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution, allowing for regioselective bromination with agents like N-Bromosuccinimide (NBS) or bromine.[6]

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 4-bromo-1-ethyl-3-acetylpyrazole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-ethyl-3-methyl-1H-pyrazol-5(4H)-one

-

To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (3 mL/mmol).

-

Add ethylhydrazine oxalate (1.05 eq) to the solution.

-

Slowly add triethylamine (2.5 eq) and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the pyrazolone intermediate.

Step 2: Synthesis of 1-ethyl-3-acetyl-1H-pyrazole

-

In a flask under an inert atmosphere, cool a solution of phosphorus oxychloride (POCl₃, 3.0 eq) in dimethylformamide (DMF, 5 mL/mmol) to 0°C.

-

Slowly add the pyrazolone intermediate from Step 1 (1.0 eq) to the cooled Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and then heat to 80-90°C for 3-4 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the acetylated pyrazole.

Step 3: Synthesis of 4-bromo-1-ethyl-3-acetylpyrazole

-

Dissolve the acetylated pyrazole from Step 2 (1.0 eq) in acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours at room temperature.[1]

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 4-bromo-1-ethyl-3-acetylpyrazole.

Spectroscopic Characterization

To validate the structure and purity of the final compound, a suite of spectroscopic methods would be employed. The expected results are:

-

¹H NMR: Expected signals would include a triplet and a quartet for the N-ethyl group, a singlet for the acetyl methyl protons, and a singlet for the proton at the C5 position of the pyrazole ring.

-

¹³C NMR: Signals corresponding to all seven carbon atoms, including the two carbons of the ethyl group, the two carbons of the acetyl group, and the three carbons of the pyrazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks at m/z values corresponding to [M]+ and [M+2]+ in an approximate 1:1 ratio.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1670-1690 cm⁻¹, corresponding to the C=O stretch of the acetyl group.

Safety and Handling

Hazard Identification

While a specific Safety Data Sheet (SDS) for 4-bromo-1-ethyl-3-acetylpyrazole is not available, data from analogous brominated heterocyclic compounds suggest the following hazards.[2][7][8]

Recommended Handling Procedures

Given the potential hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.[9]

Applications in Research and Development

Substituted pyrazoles are foundational scaffolds in modern chemistry.[12] 4-bromo-1-ethyl-3-acetylpyrazole is not merely a final product but a highly valuable intermediate for creating more complex molecular architectures.

Intermediate for Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, including the anti-inflammatory drug Celecoxib and various anticancer agents.[5][12] The functional groups on 4-bromo-1-ethyl-3-acetylpyrazole offer multiple points for diversification:

-

The acetyl group can be modified through condensation reactions or reduced to an alcohol.

-

The bromo atom is a key handle for introducing complexity, as described below.

Synthon for Cross-Coupling Reactions

The C-Br bond at the 4-position makes this compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions.[6][13] This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. Key reactions include:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions enable researchers to rapidly synthesize libraries of novel compounds for screening in drug discovery programs.

Logical Relationship Diagram

Caption: Applications and reaction pathways for 4-bromo-1-ethyl-3-acetylpyrazole.

Conclusion

4-bromo-1-ethyl-3-acetylpyrazole represents a highly functionalized and versatile heterocyclic building block. While not a widely commercialized compound itself, its strategic combination of an ethylated nitrogen, an acetyl group, and a reactive bromine atom makes it an asset for synthetic chemists. The proposed synthetic route offers a reliable method for its preparation, and its utility in cross-coupling reactions opens the door to a vast chemical space for exploration in drug discovery, agrochemicals, and materials science. Proper adherence to safety protocols is essential when handling this and related brominated compounds.

References

-

PubChemLite. (n.d.). 4-bromo-1-ethyl-3-ethynyl-1h-pyrazole. Retrieved from [Link]

-

Mu, S., Li, H., Wu, Z., Peng, J., Chen, J., & He, W. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-bromo-1-ethyl-1h-pyrazole-3-carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-1-(1-ethoxyethyl)-1H-pyrazole. Retrieved from [Link]

-

SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]

-

ResearchGate. (2025, October 15). (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

MDPI. (2009, November 5). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ScienceDirect. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

Sources

- 1. 4-Bromo-1-ethyl-1H-pyrazole CAS#: 71229-85-1 [m.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Buy 4-bromo-3-ethyl-1H-pyrazole-5-carboxylic acid | 1291177-22-4 [smolecule.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.org.mx [scielo.org.mx]

- 7. Ethyl 4-bromo-1H-pyrazole-3-carboxylate | 5932-34-3 [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.ca [fishersci.ca]

- 10. merckmillipore.com [merckmillipore.com]

- 11. echemi.com [echemi.com]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

The Pyrazole Core: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary drug discovery.[1][2][3] Its remarkable versatility, stemming from its unique physicochemical properties and synthetic tractability, has propelled it into the chemical architecture of numerous FDA-approved drugs and a vast array of bioactive molecules.[1][4][5][6] This technical guide provides a comprehensive exploration of pyrazole-based building blocks for medicinal chemistry scaffolds. It delves into the fundamental synthetic strategies for constructing and functionalizing the pyrazole core, examines the critical aspects of structure-activity relationships (SAR), and highlights its role as a privileged scaffold in the design of novel therapeutics across a spectrum of diseases. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry and academia, offering both foundational knowledge and field-proven insights to accelerate the discovery and development of next-generation pyrazole-containing drugs.

The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a highly sought-after motif in drug design due to a confluence of favorable characteristics. Its two nitrogen atoms—one pyrrole-like (N-1) and one pyridine-like (N-2)—can act as both hydrogen bond donors and acceptors, respectively, facilitating crucial interactions with biological targets.[1] Furthermore, the pyrazole core is metabolically stable, a key attribute for developing orally bioavailable drugs.[6]

One of the most powerful applications of the pyrazole moiety is its role as a bioisostere . It can effectively replace other aromatic systems like phenyl or even other heterocyclic rings to enhance potency and improve physicochemical properties such as lipophilicity and aqueous solubility.[1][7] For instance, pyrazole has been successfully employed as a more lipophilic and metabolically robust bioisostere for phenol.[1][7] This strategic replacement can lead to improved pharmacokinetic profiles and reduced off-target effects.[8]

The therapeutic impact of pyrazole-containing drugs is extensive, with over 40 approved by the FDA for a wide range of clinical conditions.[1][2] Notable examples include the anti-inflammatory drug Celecoxib , the antipsychotic CDPPB , and the analgesic Difenamizole .[1][2] In recent years, there has been a significant increase in the number of approved drugs containing a pyrazole nucleus, particularly in the oncology space with kinase inhibitors like Crizotinib and Ruxolitinib .[6][9]

Synthetic Strategies for Pyrazole-Based Scaffolds

The construction of the pyrazole core and its subsequent functionalization are mature fields of organic synthesis, offering a diverse toolbox for medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which is critical for fine-tuning the biological activity of the final compound.

Core Synthesis: Building the Pyrazole Ring

Two primary strategies dominate the synthesis of the pyrazole scaffold: cyclocondensation and 1,3-dipolar cycloaddition.[10][11]

-

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds: This is a classic and widely used method. A hydrazine or its derivative reacts with a 1,3-dicarbonyl compound (or a synthetic equivalent) to form the pyrazole ring.[10][12] The regioselectivity of this reaction, which determines the position of substituents on the final pyrazole, can be controlled by the reaction conditions and the nature of the substituents on both reactants.[10]

-

Protocol: Knorr Pyrazole Synthesis (A Representative Cyclocondensation)

-

Dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

-

Add the hydrazine derivative (1 equivalent) to the solution.

-

The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates. Acid or base catalysis can also be employed to facilitate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product can be isolated by precipitation, extraction, or chromatography.

-

-

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole, such as a diazo compound or a nitrilimine, with a dipolarophile containing a carbon-carbon double or triple bond.[11][12] This approach offers a high degree of regiocontrol and is particularly useful for accessing highly functionalized pyrazoles.[12]

Functionalization of the Pyrazole Core

Once the pyrazole ring is formed, further diversification can be achieved through various functionalization reactions. Modern cross-coupling reactions have become indispensable tools for introducing a wide range of substituents onto the pyrazole scaffold.

-

C-H and N-H Functionalization: Direct functionalization of C-H and N-H bonds on the pyrazole ring represents a more atom-economical and efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[13] These methods allow for the late-stage introduction of functional groups, which is highly valuable in drug discovery for rapid library synthesis and SAR exploration.[13]

-

Example Workflow: Palladium-Catalyzed Direct C-H Arylation

-

Combine the pyrazole substrate, an aryl halide, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine or N-heterocyclic carbene), and a base in a suitable solvent.

-

Heat the reaction mixture under an inert atmosphere.

-

The reaction progress is monitored by an appropriate analytical technique.

-

Purification of the desired arylated pyrazole is typically achieved through column chromatography.

-

-

The following diagram illustrates the general strategies for pyrazole synthesis and functionalization.

Caption: Key synthetic routes to pyrazole scaffolds.

Structure-Activity Relationships (SAR) of Pyrazole Derivatives

The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of the substituents on the pyrazole ring. Understanding the SAR is crucial for optimizing lead compounds to achieve desired potency, selectivity, and pharmacokinetic properties.

A well-documented example of pyrazole SAR comes from the development of cannabinoid receptor 1 (CB1) antagonists, such as Rimonabant.[14][15] Studies on this class of compounds revealed several key structural requirements for potent and selective activity:

-

Position 1: A 2,4-dichlorophenyl substituent was found to be optimal for binding affinity.[14][15]

-

Position 3: A carboxamido group, particularly with a piperidinyl substituent, provided the best selectivity for the CB1 receptor.[14][15]

-

Position 5: A para-substituted phenyl ring was crucial, with a p-iodophenyl group yielding one of the most potent compounds in the series.[14]

The following table summarizes the general SAR trends for pyrazole-based CB1 receptor antagonists.

| Position on Pyrazole Ring | Favorable Substituents | Impact on Activity |

| 1 | 2,4-Dichlorophenyl | Optimal for binding affinity[14][15] |

| 3 | Piperidinyl carboxamide | Enhances selectivity for CB1 receptor[14][15] |

| 4 | Methyl | Generally well-tolerated |

| 5 | p-Iodophenyl, p-Chlorophenyl | Crucial for high potency[14] |

This example underscores the importance of systematic exploration of the chemical space around the pyrazole core to identify optimal substitution patterns for a given biological target.

The logical workflow for a typical SAR study on a pyrazole scaffold is depicted in the diagram below.

Caption: A generalized workflow for SAR studies.

Case Studies: Pyrazole-Based Drugs in the Clinic

The versatility of the pyrazole scaffold is evident in the diverse range of FDA-approved drugs that incorporate this privileged heterocycle.

-

Sildenafil (Viagra®): A well-known phosphodiesterase 5 (PDE5) inhibitor used to treat erectile dysfunction. Its structure features a fused pyrazole ring system.[7]

-

Apixaban (Eliquis®): An anticoagulant that acts as a direct factor Xa inhibitor. It contains a central pyrazole core.[4][6]

-

Celecoxib (Celebrex®): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1]

-

Ruxolitinib (Jakafi®): A kinase inhibitor used to treat myelofibrosis and polycythemia vera.[6][9]

These examples highlight the ability of the pyrazole scaffold to serve as a foundation for drugs targeting a wide array of proteins and disease pathways.

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a fertile ground for drug discovery.[6][16] Advances in synthetic methodologies, particularly in the area of C-H functionalization, will undoubtedly lead to the creation of even more diverse and complex pyrazole-based libraries for high-throughput screening.[13] Furthermore, the integration of computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, will accelerate the rational design and optimization of novel pyrazole-containing therapeutics.[16]

References

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL: )

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (URL: )

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer

- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL: )

- Pyrazoles in Drug Discovery. (URL: )

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (URL: [Link])

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: )

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020). (URL: [Link])

-

Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. (URL: [Link])

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (URL: [Link])

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (URL: [Link])

-

Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (URL: [Link])

-

PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (URL: [Link])

-

Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (URL: [Link])

-

Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (URL: [Link])

-

Some examples of pyrazole based commercial drugs and bioactive molecules. (URL: [Link])

-

Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (URL: [Link])

-

Pyrazole: an emerging privileged scaffold in drug discovery. (URL: [Link])

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Handling and Application Guide: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone

Chemical Profile & Molecular Architecture

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a functional analysis of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone . As a Senior Application Scientist, I classify this compound not merely as a reagent, but as a "linchpin scaffold"—a molecule designed with orthogonal reactivity handles (bromide and ketone) that allow for rapid diversification in drug discovery campaigns, particularly for kinase inhibitors and GPCR ligands.

Structural Identity & Physical Properties[1]

| Property | Specification |

| IUPAC Name | 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethan-1-one |

| CAS Number | 925180-03-6 |

| Molecular Formula | C₇H₉BrN₂O |

| Molecular Weight | 217.06 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |

| Purity Standard | ≥95% (HPLC/NMR) typical for research grade |

The "Reactivity Triad"

From a synthetic utility perspective, this molecule offers three distinct zones:

-

C4-Bromide: A highly activated handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

-

C3-Acetyl Group: An electrophilic carbonyl susceptible to condensation reactions (e.g., forming hydrazones or heterocyclization to pyrazolopyrimidines).

-

N1-Ethyl Group: A fixed lipophilic tail that improves cell permeability compared to the N-H parent.

Risk Assessment & Toxicology (The "Smart" SDS)

While standard SDSs list hazards, they rarely contextualize them for the bench scientist. Treat this compound as a functionalized halo-heterocycle .

GHS Hazard Classification

| Hazard Code | Description | Severity | Actionable Insight |

| H302 | Harmful if swallowed | Category 4 | Do not mouth pipette. Wash hands post-handling.[1][2] |

| H315 | Causes skin irritation | Category 2 | Permeates nitrile? Unlikely rapidly, but change gloves upon splash. |

| H319 | Causes serious eye irritation | Category 2A | Critical: Use side-shield safety glasses. |

| H335 | May cause respiratory irritation | Category 3 | Mandatory: Handle ONLY in a functioning fume hood. |

Handling & Storage Workflow

The following decision tree outlines the lifecycle of the compound in a research lab to maintain integrity and safety.

Figure 1: Lifecycle management of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone. Note the requirement for inert atmosphere storage to prevent slow oxidation or hydrolysis.

Strategic Synthesis & Reactivity

The primary value of this compound lies in its ability to undergo C4-arylation . The electron-rich nature of the pyrazole ring makes the oxidative addition step in Pd-catalysis slower than in phenyl bromides, requiring electron-rich ligands (like SPhos or XPhos) or bidentate ligands (dppf) for optimal yields.

Core Reactivity Map

Figure 2: Divergent synthetic pathways. The Suzuki coupling (Green) is the most common application in medicinal chemistry.

Protocol: Optimized Suzuki-Miyaura Coupling

Rationale: This protocol uses Pd(dppf)Cl2, a robust catalyst that resists deactivation by the nitrogen-rich pyrazole, and 1,4-dioxane/water to solubilize the inorganic base.

Materials:

-

Substrate: 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Setup: In a microwave vial or round-bottom flask, combine the pyrazole substrate, aryl boronic acid, and K₂CO₃.

-

Inertion: Cap the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen poisons the Pd(0) active species.

-

Solvation: Add the degassed Dioxane/Water mixture via syringe.

-

Catalyst Addition: Briefly remove the cap (under positive gas flow) to add the Pd catalyst rapidly, or add as a solution.

-

Reaction: Heat to 80–90°C for 4–12 hours. (Monitor via LCMS; the bromide peak at RT ~X min should disappear).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications

This scaffold is a bioisostere for 1,3-disubstituted benzenes but with improved solubility and hydrogen-bond accepting capability.

-

Kinase Inhibition: The pyrazole nitrogen (N2) can serve as a hinge binder in ATP-competitive inhibitors. The C3-acetyl group can be derivatized into an oxime or hydrazine to extend into the solvent-exposed region of the kinase pocket.

-

Fragment-Based Drug Design (FBDD): With a MW of 217, it is an ideal "fragment" starting point. The bromine allows for rapid library expansion to probe sub-pockets.

Emergency Response & Spills

In the event of a laboratory accident, follow these specific protocols:

-

Eye Contact: Immediate irrigation with saline/water for 15 minutes.[2] The acetyl group makes this compound potentially lachrymatory; do not rub eyes.

-

Skin Contact: Wash with soap and water.[1][2] Do not use ethanol or DMSO immediately, as they may act as transdermal carriers for the compound.

-

Spill Cleanup:

-

Evacuate the immediate area if dust is airborne.[1]

-

Wear N95/P100 respirator and double nitrile gloves.

-

Wet the powder slightly with an inert oil (if feasible) to prevent dusting, or use a HEPA-filter vacuum.

-

Place in a container labeled "Halogenated Organic Waste."

-

References

-

PubChem. (2025). Compound Summary: 4-Bromo-1-ethyl-1H-pyrazol-3-yl derivatives. National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2015). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling. Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling: Mechanism and Protocols. Retrieved February 15, 2026, from [Link]

Sources

Solubility of 1-ethyl-4-bromopyrazole derivatives in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Ethyl-4-bromopyrazole Derivatives in Organic Solvents

Introduction: The Privileged Scaffold and the Solubility Imperative

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved pharmaceuticals, from anti-inflammatory agents like celecoxib to kinase inhibitors used in oncology.[1][2] Its metabolic stability and versatile synthetic handles make it an attractive starting point for drug discovery campaigns.[1] The 1-ethyl-4-bromopyrazole core, in particular, offers a synthetically valuable template. The ethyl group at the N1 position blocks tautomerism and can modulate lipophilicity, while the bromine atom at C4 serves as a key vector for further functionalization via cross-coupling reactions.

However, the therapeutic potential of any compound is fundamentally linked to its physicochemical properties, chief among them being solubility. Poor solubility is a pervasive challenge in drug development, hindering formulation, bioavailability, and the reliability of in vitro screening data. This guide provides a comprehensive overview of the factors governing the solubility of 1-ethyl-4-bromopyrazole derivatives in organic solvents, offering both theoretical grounding and practical, field-proven methodologies for its assessment and optimization.

Part 1: Theoretical Foundations of Solubility

Understanding solubility begins with the principle of "like dissolves like," which is governed by the interplay of intermolecular forces between the solute and the solvent.[3] For a 1-ethyl-4-bromopyrazole derivative to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy binding the solute molecules together in their crystal lattice and the energy holding the solvent molecules together.

Several key factors dictate this energetic balance:

-

Molecular Structure and Polarity : The pyrazole ring itself possesses a dipole moment due to the presence of two nitrogen atoms.[4] The N2 nitrogen is a pyridine-like hydrogen bond acceptor, which can promote solubility in protic solvents like alcohols. The substituents introduced onto this core have a profound impact. For instance, adding polar functional groups (e.g., -OH, -COOH, -NH2) will generally increase solubility in polar solvents like ethanol and methanol.[5] Conversely, appending large, non-polar moieties will favor solubility in less polar solvents such as toluene or dichloromethane.[6]

-

Intermolecular Forces : Strong intermolecular forces within the crystal lattice, such as hydrogen bonding or π-π stacking between pyrazole rings, lead to higher lattice energy.[6] This energy must be overcome by the solvent. Aromatic solvents like toluene can engage in π-π stacking with the pyrazole ring, while solvents like acetone or ethyl acetate can act as hydrogen bond acceptors.

-

Temperature : For most solid organic compounds, solubility in organic solvents increases with temperature.[6][7] The additional thermal energy helps overcome the crystal lattice energy, making the dissolution process more favorable.[6] Therefore, heating is a common and effective strategy for dissolving poorly soluble compounds.[8][9]

-

Crystal Structure : The specific arrangement of molecules in the solid state significantly affects the energy required to dissolve the compound.[8] Polymorphs of the same compound can exhibit vastly different solubilities.

The following diagram illustrates the key relationships influencing the solubility of a substituted pyrazole derivative.

Caption: Key factors influencing the solubility of pyrazole derivatives.

Part 2: Practical Considerations and Data

The choice of solvent is critical during synthesis, purification (e.g., recrystallization), and formulation. Pyrazole derivatives show good solubility in a range of common organic solvents, including acetone, ethanol, methanol, acetonitrile, and dichloromethane.[7]

Illustrative Solubility Data

While specific quantitative data for every new derivative must be determined experimentally, the following table provides an illustrative summary of expected solubility trends for a hypothetical 1-ethyl-4-bromo-3-phenyl-1H-pyrazole in common laboratory solvents at ambient temperature (~25°C). This is based on general principles of solubility for substituted pyrazoles.[8][9][10]

| Solvent | Polarity (Dielectric Constant) | Expected Solubility Category | Rationale |

| Hexane | 1.9 | Very Low | Highly non-polar solvent, poor interaction with the polar pyrazole core. |

| Toluene | 2.4 | Moderate | Non-polar, but can engage in favorable π-π stacking with aromatic rings. |

| Dichloromethane (DCM) | 9.1 | High | Moderately polar, effective at solvating a wide range of organic compounds.[8] |

| Ethyl Acetate | 6.0 | Moderate to High | Good balance of polarity and hydrogen bond accepting capability. |

| Acetone | 21.0 | High | Polar aprotic solvent, a good hydrogen bond acceptor.[7][9] |

| Ethanol | 24.6 | High | Polar protic solvent, can act as a hydrogen bond donor and acceptor.[8][9] |

| Methanol | 32.7 | High | Highly polar protic solvent, excellent for hydrogen bonding.[8][9] |

| Acetonitrile | 37.5 | Moderate to High | Polar aprotic solvent, generally a good solvent for many pyrazole derivatives.[7][8] |

| Dimethylformamide (DMF) | 38.3 | Very High | Highly polar aprotic solvent, often used for poorly soluble compounds.[7] |

| Water | 80.1 | Very Low | Highly polar; interactions are unfavorable with the largely organic structure.[7][9] |

Part 3: Experimental Protocol for Solubility Determination

A robust and reproducible method is essential for accurately determining solubility. The isothermal saturation or "shake-flask" method is a gold standard technique.[10][11] It ensures that the solution reaches equilibrium, providing the true thermodynamic solubility.

Protocol: Isothermal Shake-Flask Solubility Determination

Objective: To determine the equilibrium solubility of a 1-ethyl-4-bromopyrazole derivative in a selected organic solvent at a constant temperature.

Materials:

-

Test compound (1-ethyl-4-bromopyrazole derivative)

-

Selected organic solvent(s) of high purity (HPLC grade)

-

Analytical balance (4-decimal place)

-

Screw-cap vials (e.g., 4 mL glass vials with PTFE-lined caps)

-

Thermostatically controlled shaker or rotator

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation : Add an excess amount of the solid test compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium. A starting point is to add ~10-20 mg of compound to 2 mL of solvent.

-

Solvent Addition : Accurately add a known volume (e.g., 2.00 mL) of the selected solvent to the vial.

-

Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period to ensure equilibrium is reached. This can take anywhere from 24 to 72 hours. Scientist's Note: It is crucial to establish the time to equilibrium through preliminary experiments, for example, by taking measurements at 24, 48, and 72 hours to see when the concentration plateaus.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Sample Collection : Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Check: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution : Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification : Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). Determine the concentration by comparing the instrument response to a standard calibration curve prepared with the same compound.

-

Calculation : Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

The following diagram outlines this experimental workflow.

Caption: Experimental workflow for isothermal shake-flask solubility determination.

Part 4: Troubleshooting and Optimization Strategies

Low solubility can present significant challenges during synthesis, purification, and screening.[8]

-

Premature Precipitation During Reaction : If a product is precipitating from the reaction mixture, consider increasing the reaction temperature or using a co-solvent system to increase the solvating power of the medium.[6][8] For example, adding DMF or ethanol to a reaction in toluene can maintain product solubility.

-

Difficulty with Recrystallization : For compounds that are poorly soluble in most single solvents, a binary solvent system is highly effective.[8] Dissolve the crude compound in a minimal amount of a "good" hot solvent (one in which it is quite soluble), and then slowly add a "poor" anti-solvent (one in which it is insoluble) until the solution becomes turbid. Slow cooling should then yield high-purity crystals.[6][8]

-

Improving Aqueous Solubility for Biological Assays : While this guide focuses on organic solvents, a key goal is often to achieve sufficient aqueous solubility for biological testing. Strategies include pH adjustment for derivatives with ionizable groups or the use of co-solvents like DMSO or ethanol in the assay buffer.[7]

By systematically applying the theoretical principles and experimental protocols outlined in this guide, researchers can effectively characterize, understand, and modulate the solubility of novel 1-ethyl-4-bromopyrazole derivatives, accelerating their journey through the drug discovery pipeline.

References

- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from Google Search. [https://vertexaisearch.cloud.google.

- BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWsaWeurizE3k-jqUd_Ovdx0qKnLDIWrt0JMDfhrY_Zlm5FDNJZzeaUd6HEvJioYMu4i6NnRn7Wc1WEgkTyfoak8wdoBcq201XzIitWa6lP3hdpXslfRtnAgVVXvC2Zu2zevxwAC1YvYn_UskMdwPsaREKBL9BvM0AL4HQyy2K_p3fw1hMEZ-AEo4RH_0lI--U_OC3A2LwADWN-RXSOkQM-XCZ51yx]

- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds. Retrieved from Scribd. [https://www.scribd.com/document/326162319/Experiment-1-Solubility-of-Organic-Compounds]

- Solubility of Things. (n.d.). Pyrazole. Retrieved from Solubility of Things. [https://www.solubilityofthings.

- Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from Solubility of Things. [https://www.solubilityofthings.

- Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Course Hero. [https://www.coursehero.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from University of Colorado Boulder. [https://www.colorado.edu/lab/chempage/courses-and-labs/organic-chemistry-lab-1/procedures/experiment-solubility-organic-inorganic-compounds]

- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdviEJDGGokqBYy1bvSoMuF6fOmqykG5TqrOdJ9zaj-xtob4PFLHgMpkKLavNvfYUrvcXCfkpAJuT8MgXk0cUdS4vm9-DkjXZfMxXK3LD4TmF5DGXrDZH2ZqS5sKkU_zRiqHaX_igqHuCjLOla5ax5QWi1r4A7K-T425rknBDU0d6t8c3rXoJFJuIsDrt9v9YDEYRRJt8=]

- University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from University of Toronto. [https://chem.utoronto.ca/sites/chem.utoronto.ca/files/chm136/lab_manual/SOL.pdf]

- Zhang, L., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1QxPaR_q23Zuo9o7wQZ4dhYSCV5QJA3a_A_Dqycm7QGKG9fzFMD5HWyKsNI8L6KxLkLxlB75V34MTeB_hMC48MecQNR02ZPNqNMSdxVPp6SyBad1fmYSM7hsvHaLo3ySoNuyCwMRjbsCyoYM=]

- Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from Quora. [https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]

- ChemicalBook. (n.d.). 4-Bromo-1-ethyl-1H-pyrazole. Retrieved from ChemicalBook. [https://www.chemicalbook.com/ProductChemicalPropertiesCB92671569_EN.htm]

- Yao, G., et al. (2017). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Journal of Chemical Thermodynamics. [https://www.researchgate.net/publication/318855474_Solubility_determination_and_thermodynamic_modelling_of_35-dimethylpyrazole_in_nine_organic_solvents_from_T_28315_to_31315_K_and_mixing_properties_of_solutions]

- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from Future Science. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629672/]

- ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from ResearchGate. [https://www.researchgate.

- MDPI. (2024). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from MDPI. [https://www.mdpi.com/2227-9717/12/11/2117]

- ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from ResearchGate. [https://www.researchgate.net/publication/338072674_Revisiting_the_Structure_and_Chemistry_of_35-Substituted_Pyrazoles]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.ws [chem.ws]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Bioactive Potential of 3-Acetyl-4-Bromopyrazole Pharmacophores

Executive Summary: The "Master Key" Scaffold

In the landscape of heterocyclic drug design, the 3-acetyl-4-bromopyrazole moiety represents a privileged scaffold—a "master key" intermediate that bridges synthetic accessibility with potent biological diversity. While the pyrazole ring itself is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant), the specific substitution pattern of an acetyl group at C3 and a bromine atom at C4 creates a unique push-pull electronic environment.

This guide dissects the technical utility of this pharmacophore, focusing on its role as a precursor for bioactive chalcones, thiosemicarbazones, and Schiff bases. We analyze its synthetic pathways, structure-activity relationships (SAR), and proven efficacy in antimicrobial and anticancer domains.[1][2]

Chemical Architecture & Electronic Properties

The bioactivity of 3-acetyl-4-bromopyrazole stems from the synergistic effects of its substituents:

-

The C3-Acetyl Handle: A reactive carbonyl center ideal for condensation reactions (Claisen-Schmidt, Schiff base formation). It serves as the "warhead" attachment point for lipophilic aryl rings or metal-chelating tails.

-

The C4-Bromine Substituent:

-

Steric Modulation: Increases the bulk of the molecule, potentially enhancing fit within hydrophobic enzyme pockets (e.g., COX-2, EGFR).

-

Halogen Bonding: The bromine atom can act as a halogen bond donor (σ-hole interaction) with backbone carbonyls in target proteins.

-

Metabolic Stability: Halogenation often protects the pyrazole ring from rapid oxidative metabolism.

-

Hirshfeld Surface Analysis

Recent crystallographic studies on related bromopyrazoles reveal that molecular packing is governed significantly by Br···H and Br···π interactions.[3] These non-covalent contacts are critical for stabilizing the ligand-receptor complex, explaining the enhanced potency often seen when a hydrogen is replaced by bromine at the C4 position.

Synthetic Strategies

The synthesis of 3-acetyl-4-bromopyrazole derivatives typically follows a divergent pathway. The core scaffold is first constructed, then functionalized.

Core Synthesis Pathway

The most robust route involves the bromination of 3-acetylpyrazole.

-

Step 1: Synthesis of 3-acetylpyrazole (often via diazomethane reaction with acyl chlorides or 1,3-dipolar cycloaddition).

-

Step 2: Regioselective bromination at C4 using N-bromosuccinimide (NBS) or elemental bromine.

Downstream Derivatization

Once the 3-acetyl-4-bromopyrazole core is secured, it undergoes transformation into three primary bioactive classes:

-

Pyrazolyl-Chalcones: Via Claisen-Schmidt condensation with aromatic aldehydes. (Target: Anticancer/Tubulin inhibition).

-

Thiosemicarbazones: Via condensation with thiosemicarbazide.[3][4] (Target: Antimicrobial/DPP-4 inhibition).

-

Thiazole Hybrids: Cyclization of the thiosemicarbazone intermediate with

-haloketones.

Visualization: Synthetic Workflow

Caption: Divergent synthesis starting from the bromination of 3-acetylpyrazole.

Biological Efficacy & Mechanisms[5]

Antimicrobial Activity

Derivatives of 3-acetyl-4-bromopyrazole, particularly thiosemicarbazones , have demonstrated significant bacteriostatic and fungistatic profiles.

-

Mechanism: The thiosemicarbazone moiety (

) chelates transition metal ions (Fe, Cu) essential for microbial respiration. The lipophilic 4-bromopyrazole core facilitates penetration through the lipid bilayer of Gram-positive bacteria (S. aureus). -

Data Insight: In comparative studies, 4-bromo derivatives often exhibit 2-4x lower MIC (Minimum Inhibitory Concentration) values compared to their non-brominated counterparts due to increased lipophilicity (

).

Anticancer Potential

The chalcone derivatives (1,3-diaryl-2-propen-1-ones) synthesized from this scaffold are potent cytotoxic agents.

-

Target: Tubulin polymerization and EGFR tyrosine kinase.

-

SAR Insight: The presence of the electron-withdrawing bromine at C4 enhances the electrophilicity of the

-unsaturated ketone in the chalcone tail, making it a more effective Michael acceptor for cysteine residues in the active sites of enzymes.

Enzyme Inhibition (DPP-4)

Recent literature highlights pyrazole-incorporated thiosemicarbazones as inhibitors of Dipeptidyl peptidase-4 (DPP-4) , a target for Type 2 Diabetes.[3][5]

-

Key Interaction: Molecular docking suggests the pyrazole ring engages in

-stacking with Arg358, while the bromine atom occupies a hydrophobic pocket near Tyr666.

Experimental Protocols

Protocol A: Synthesis of 3-Acetyl-4-bromopyrazole

A standard procedure for generating the core scaffold.

Reagents: 3-Acetylpyrazole (10 mmol), N-Bromosuccinimide (NBS, 11 mmol), DMF (15 mL).

-

Dissolution: Dissolve 3-acetylpyrazole in DMF in a round-bottom flask.

-

Addition: Add NBS portion-wise over 15 minutes at 0°C to prevent poly-bromination.

-

Reaction: Stir at room temperature (RT) for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Work-up: Pour the mixture into ice-cold water (100 mL). A precipitate should form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Expected Yield: 85–92%.

-

Validation: ^1H NMR should show the disappearance of the C4-proton signal (~6.8 ppm) and retention of the acetyl methyl singlet (~2.5 ppm).

-

Protocol B: Antimicrobial Susceptibility Assay (Agar Well Diffusion)

Standardized method to validate bioactivity.

-

Preparation: Inoculate Mueller-Hinton agar plates with standardized bacterial suspension (

CFU/mL). -

Treatment: Punch 6mm wells into the agar. Add 50

L of the test compound (dissolved in DMSO) at varying concentrations (e.g., 25, 50, 100 -

Controls: Use Ciprofloxacin (Positive) and DMSO (Negative).

-

Incubation: Incubate at 37°C for 24 hours.

-

Measurement: Measure the Zone of Inhibition (ZOI) in millimeters.

Quantitative Data Summary

The following table summarizes reported bioactivity metrics for derivatives where the 3-acetyl-4-bromopyrazole core is the primary pharmacophore.

| Derivative Type | Target Organism/Cell Line | Metric | Value (Range) | Reference Standard |

| Thiosemicarbazone | Staphylococcus aureus | MIC | 4 – 8 | Ciprofloxacin (1 |

| Thiosemicarbazone | Candida albicans | MIC | 8 – 16 | Fluconazole (8 |

| Chalcone | MCF-7 (Breast Cancer) | IC | 1.2 – 5.5 | Doxorubicin (2.1 |

| Chalcone | A549 (Lung Cancer) | IC | 13.5 | Doxorubicin (3.6 |

| Hydrazone | DPP-4 Enzyme | IC | ~1.2 nM | Sitagliptin (4.4 nM) |

Note: Data aggregated from representative studies on pyrazole derivatives (See References).

Structure-Activity Relationship (SAR) Logic

The SAR of this pharmacophore can be mapped to three distinct zones. Understanding these zones allows for rational drug design.

Caption: SAR Map dividing the pharmacophore into three functional zones for optimization.

References

-

Synthesis of Bromopyrazoles

-

Anticancer & Antimicrobial Activity

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules 2023.[8]

-

-

DPP-4 Inhibition

-

Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.[3] Molecules 2020, 25(21), 5003.

-

-

Crystal Structure & Hirshfeld Analysis

- Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate.

-

General Pharmacological Profile

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. mdpi.com [mdpi.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Verification of 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone

Executive Technical Summary

1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (CAS: 925180-03-6) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemical actives.[1] Its structural utility lies in its orthogonal reactivity : the C4-bromide offers a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C3-acetyl group serves as a precursor for heterocyclization or reductive amination.[1]

For researchers and procurement professionals, the primary challenge with this compound is not availability, but regioisomeric purity .[1] The synthesis of N-alkylated pyrazoles frequently yields mixtures of 1,3- and 1,5-isomers.[1] Commercial batches labeled as the 1,3-isomer (the target) may contain significant levels of the 1,5-isomer (1-ethyl-5-acetyl), which is difficult to separate via standard flash chromatography due to similar polarity.[1]

This guide outlines the verified supply landscape, establishes a self-validating Quality Control (QC) protocol, and details the mechanistic logic required to certify the material for pharmaceutical application.[1]

Part 1: Chemical Profile & Critical Properties[1]

Table 1: Physicochemical Specifications

| Property | Specification | Technical Note |

| CAS Number | 925180-03-6 | Primary identifier.[1] |

| IUPAC Name | 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone | Often listed as ethan-1-one.[1] |

| Molecular Formula | C₇H₉BrN₂O | |

| Molecular Weight | 217.06 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkening indicates decomposition or residual bromine.[1] |

| Solubility | DMSO, Methanol, DCM | Poor solubility in non-polar alkanes (Hexane).[1] |

| Reactivity Profile | C4-Bromide (Electrophile) | Active in Pd-catalyzed cycles.[1] |

| Reactivity Profile | C3-Ketone (Electrophile) | Susceptible to nucleophilic attack (amines, hydrides).[1] |

Part 2: Commercial Supply Landscape[1]

The supply chain for brominated pyrazoles is tiered.[1] Selecting the correct supplier depends on the development phase (Discovery vs. Process Development).[1]

Tier 1: Verified Catalog Suppliers (Stock Likely)

These suppliers typically hold inventory or have validated synthetic routes for rapid turnaround (1–2 weeks).[1]

-

Sigma-Aldrich (via Synthonix/Millipore): High reliability for small-scale (mg to g) standards.[1]

-

BLD Pharm: Strong specialist in heterocyclic building blocks; often the original manufacturer for aggregators.[1]

-

Enamine: Excellent for early-phase discovery; likely holds the building block in their "REAL" database or stock.[1]

Tier 2: Aggregators & Bulk Sourcing[1]

-

eMolecules / MolPort: Useful for comparing spot prices but introduce a lead-time buffer.[1]

-

Combi-Blocks: Often provides competitive pricing for 10g–100g scale-up.[1]

Sourcing Decision Matrix

The following workflow illustrates the logic for vendor selection based on project stage and risk tolerance.

Figure 1: Decision matrix for sourcing brominated pyrazoles based on scale and timeline constraints.

Part 3: Incoming Quality Assurance (IQA) Protocol

The "Regioisomer Trap": The synthesis of this compound generally involves the N-ethylation of 3-acetyl-4-bromopyrazole (or its precursor).[1] This reaction is governed by tautomeric equilibrium and steric factors, often producing a mixture of the 1,3-isomer (Target) and the 1,5-isomer (Impurity) .[1]

-

Target (1,3): Ethyl group at N1 is distal to the Acetyl group at C3.[1]

-

Impurity (1,5): Ethyl group at N1 is proximal to the Acetyl group at C5.[1]

Standard 1H NMR is insufficient if you do not have a reference spectrum for the impurity. NOE (Nuclear Overhauser Effect) NMR is the mandatory self-validating method. [1]

Validation Workflow

-

LCMS Screening:

-

Goal: Confirm MW (217/219 doublet for Br) and purity >95%.

-

Watchout: Regioisomers often co-elute on standard C18 gradients.[1]

-

-

1H NMR & NOE (The Definitive Test):

-

Experiment: Irradiate the N-Ethyl CH₂ signal (~4.1 ppm).

-

Observation A (Target): Strong NOE enhancement of the Py-H5 proton (singlet, aromatic region).[1] This confirms the Ethyl group is next to the ring proton.

-

Observation B (Impurity): Strong NOE enhancement of the Acetyl CH₃ group.[1] This confirms the Ethyl group is next to the Acetyl group.[1]

-

Figure 2: QC Workflow distinguishing the target 1,3-isomer from the common 1,5-regioisomer impurity.

Part 4: Synthetic Utility & Application

Once verified, 1-(4-bromo-1-ethyl-1H-pyrazol-3-yl)ethanone serves as a versatile linchpin in medicinal chemistry.[1]

Suzuki-Miyaura Coupling (C4 Functionalization)

The bromine at C4 is highly activated.[1] Standard conditions involve:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5-10 mol%).[1]

-

Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).[1]

-

Solvent: Dioxane/Water (4:1).[1]

-

Temp: 80–100°C.[1]

-

Outcome: Introduction of aryl/heteroaryl groups at the C4 position, preserving the C3-acetyl for later steps.[1]

Condensation / Heterocyclization (C3 Functionalization)

The acetyl group allows for the construction of fused ring systems or hydrazone formation.[1]

-

Reaction: Condensation with dimethylformamide dimethyl acetal (DMF-DMA).[1]

-

Product: Enaminone intermediate, which can be cyclized with hydrazines to form pyrazolo[1,5-a]pyrimidines .[1]

Figure 3: Divergent synthetic pathways utilizing the C4-bromide and C3-acetyl handles.[1]

References

-

Sigma-Aldrich (Synthonix). Product Specification: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone.[1] Retrieved from [1]

-

BLD Pharm. Catalog Entry: 1-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)ethanone (Cat# BD01282234).[1] Retrieved from

-

National Institutes of Health (NIH). Regioselective Synthesis of Pyrazoles and N-Alkylation Studies. PMC Articles on Pyrazole Isomerism. Retrieved from

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Regioselectivity in N-Alkylation. Retrieved from

-

Fisher Scientific. Safety Data Sheet (SDS) for Pyrazole Derivatives. Retrieved from

Sources

The Strategic Switch: 1-Methyl vs. 1-Ethyl Pyrazole Building Blocks

Executive Summary

In the architecture of small molecule drug discovery, the choice between a 1-methyl and 1-ethyl pyrazole is rarely a trivial matter of "adding a carbon."[1] It is a strategic decision that alters the synthetic trajectory (reactivity profiles), physicochemical properties (LogP, solubility), and pharmacological fate (metabolic hot spots) of the final candidate.[1]

This guide moves beyond basic structural descriptions to analyze the functional differences between these two building blocks. It is designed for medicinal chemists and process engineers who need to understand the causality behind selecting one over the other.

Part 1: Physicochemical Profiles & The "Methylene Shift"

The addition of a single methylene (

Comparative Data Matrix

| Property | 1-Methylpyrazole | 1-Ethylpyrazole | The "Shift" ( | Impact on Drug Design |

| Molecular Weight | 82.10 g/mol | 96.13 g/mol | +14.03 | Negligible on size, relevant for LE.[1] |

| Boiling Point | ~127°C | ~137–140°C | +10–13°C | Ethyl is less volatile; easier handling in process scale-up.[1] |

| LogP (Oct/Water) | ~0.42 | ~0.95 | +0.53 | Critical for modulating membrane permeability. |

| Water Solubility | High | Moderate | Decrease | Methyl is preferred for lowering lipophilicity in CNS drugs. |

| Steric A-Value | Low | Moderate | Significant | Ethyl can induce conformational twist or clash in tight pockets. |

The Lipophilicity Trade-off

The

-

Select 1-Methyl when: You are battling high clearance due to lipophilicity or need to lower the LogD to avoid non-specific binding.

-

Select 1-Ethyl when: You need to fill a hydrophobic pocket (e.g., the ATP-binding site of a kinase) where the methyl group leaves a "solvation hole," reducing binding affinity.[1]

Part 2: The Synthetic Fork – The Lithiation Trap

This is the most critical technical distinction for synthetic chemists. The reactivity of the pyrazole ring at the C5 position is fundamentally altered by the N-alkyl group during organometallic functionalization.

The Mechanism of C5-Lithiation

When subjecting these building blocks to lithiation (e.g.,

-

1-Ethylpyrazole (The Clean Pathway): The ethyl group's

-protons are sterically hindered and less acidic. Lithiation occurs exclusively at the C5 aromatic proton . -